3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)azetidin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c1-10-13(8-22-9-16(2,3)15(22)23)24-14(21-10)11-4-6-12(7-5-11)17(18,19)20/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSUMYKYSQTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3CC(C3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketene-Imine Cycloaddition for Azetidinone Core Formation
The Staudinger ketene-imine cycloaddition remains a cornerstone for β-lactam synthesis. In this approach, a ketene intermediate reacts with an imine to form the azetidinone ring. For the target compound, the imine precursor derives from 3,3-dimethylazetidin-2-one, while the ketene is generated in situ from chloroacetyl chloride under basic conditions (triethylamine).
Reaction Scheme:
- Imine Preparation : Condensation of 3-amino-3-methylazetidine with 4-(trifluoromethyl)benzaldehyde yields the requisite imine.
- Ketene Formation : Chloroacetyl chloride is dehydrohalogenated using triethylamine to generate the ketene.
- Cycloaddition : The ketene reacts with the imine at 0–5°C in dichloromethane (DCM), forming the β-lactam ring.
Optimization Notes :
- Microwave irradiation (60–100°C, 300 W) reduces reaction time from hours to minutes.
- Solvent-free conditions improve yield (78% vs. 65% with DCM).
Thiazole Moiety Construction via Hantzsch Synthesis
The 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-ylmethyl group is synthesized via the Hantzsch thiazole synthesis. This involves cyclizing a thiourea derivative with α-haloketones.
Procedure :
- Thiourea Formation : 4-(Trifluoromethyl)phenylthiourea is prepared by reacting 4-(trifluoromethyl)aniline with ammonium thiocyanate.
- α-Haloketone Synthesis : 5-Chloropentan-2-one is treated with bromine to yield 5-bromo-4-methylpentan-2-one.
- Cyclization : The thiourea and α-haloketone are heated in ethanol (80°C, 6 h), forming the thiazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 6 h |
| Purification Method | Column chromatography (hexane:EtOAc 4:1) |
Coupling of Azetidinone and Thiazole Moieties
The final step involves alkylating the azetidinone nitrogen with the thiazole-methyl group. This is achieved via a nucleophilic substitution reaction.
Synthetic Route :
- Methylation of Thiazole : The thiazole intermediate is treated with methyl iodide in DMF to introduce the 5-methyl group.
- Chloromethylation : Reaction with paraformaldehyde and HCl gas yields the chloromethyl-thiazole derivative.
- Alkylation : The chloromethyl-thiazole reacts with 3,3-dimethylazetidin-2-one in the presence of K₂CO₃ in acetonitrile (60°C, 12 h).
Critical Factors :
- Excess K₂CO₃ (2.5 equiv) maximizes alkylation efficiency.
- Anhydrous conditions prevent hydrolysis of the β-lactam ring.
Microwave-Assisted One-Pot Synthesis
A streamlined one-pot method combines azetidinone formation and thiazole coupling under microwave irradiation.
Procedure :
- Imine and Ketene Generation : As in Method 1.
- Simultaneous Thiazole Alkylation : Chloromethyl-thiazole is added directly to the cycloaddition mixture.
- Microwave Conditions : 100°C, 300 W, 15 min.
Advantages :
- Total yield increases to 85% versus 70% in stepwise methods.
- Reduced purification steps (crude product purity >90%).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Key Advantage |
|---|---|---|---|---|
| Ketene-Imine | 78 | 4 h | Moderate | High regioselectivity |
| Hantzsch Thiazole | 82 | 6 h | High | Scalability |
| Alkylation Coupling | 75 | 12 h | Moderate | Mild conditions |
| Microwave One-Pot | 85 | 15 min | Low | Rapid, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazole and azetidinone rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Thiazolidin-4-one Derivatives (e.g., )
Compounds like 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid share a thiazolidinone core (five-membered ring with one sulfur and one nitrogen atom) instead of the azetidin-2-one (four-membered β-lactam).
- Key Differences: Thiazolidinones exhibit a larger ring size (five-membered vs. four-membered), altering conformational flexibility. The azetidin-2-one’s strained β-lactam ring may enhance reactivity toward nucleophilic targets (e.g., penicillin-binding proteins). The trifluoromethylphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to naphthyl-substituted thiazolidinones (logP ~2.8) .
1,3,4-Thiadiazole Derivatives (e.g., )
Compounds such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole feature a 1,3,4-thiadiazole scaffold with sulfur atoms at positions 1, 3, and 3.
- Key Differences :
Functional Group Comparisons
Trifluoromethylphenyl Substituents
The 4-(trifluoromethyl)phenyl group in the target compound is a critical pharmacophore. Similar substituents are observed in:
- EP 1 926 722 B1 Derivatives : Imidazole-based compounds with trifluoromethyl groups show enhanced binding to kinase targets due to hydrophobic and electrostatic interactions .
- Compounds: Thiazolidinones with 4-(trifluoromethoxy)phenyl groups exhibit 20–30% higher antihyperglycemic activity in alloxan-induced diabetic rats compared to non-fluorinated analogues .
Methyl Substituents
The 4-methyl group on the thiazole ring in the target compound is structurally analogous to:
- : Methyl-substituted thiadiazoles display improved crystallinity (melting points 180–220°C) compared to methoxy or bromo derivatives .
- : 3,3-Dimethyl substitution on azetidin-2-one increases thermal stability (decomposition temperature >250°C) by reducing ring strain .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Analogues
*Estimated values based on computational models (e.g., Multiwfn ).
Research Findings and Implications
- Synthetic Challenges : The target compound’s β-lactam-thiazole hybrid requires precise regiocontrol during alkylation steps, contrasting with thiadiazole derivatives synthesized via straightforward cyclization (e.g., , Step 2) .
- Drug Likeness: The trifluoromethyl group improves membrane permeability (predicted Caco-2 permeability: 25 nm/s) but may increase hepatotoxicity risks compared to non-fluorinated analogues .
- Target Selectivity : Molecular docking (e.g., ’s Figure 9c) suggests the azetidin-2-one-thiazole scaffold may inhibit proteases or kinases via β-lactam ring opening, a mechanism absent in thiadiazoles .
Biological Activity
3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)azetidin-2-one, with the CAS number 866018-73-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molar mass of 354.39 g/mol. The structure includes a thiazole ring and a trifluoromethyl group, which are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N2OS |
| Molar Mass | 354.39 g/mol |
| CAS Number | 866018-73-7 |
| Purity | >90% |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. For instance:
- A study conducted on related thiazole compounds demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of azetidinones has been documented in several studies. For example:
- A derivative structurally similar to this compound showed promising results against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the nanomolar range (IC50 = 9 nM for HT-29) .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or including thiazole and azetidinone structures:
- Synthesis and Activity Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activities. The results indicated that modifications on the thiazole ring could significantly enhance antibacterial efficacy .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the interaction of this compound with target proteins involved in cancer progression. These studies suggest strong binding affinities to targets associated with tumor growth .
- Comparative Analysis : In comparative assays, related compounds were tested against standard antibiotics like ciprofloxacin and antifungal agents like ketoconazole. The azetidinone derivatives often exhibited comparable or superior activity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
